ethyl 7-chloro-1H-indole-2-carboxylate

Protease inhibitor synthesis Pharmaceutical intermediate Ester protecting group

Researchers requiring a reproducible 7-chloroindole building block for protease inhibitor SAR face batch variability risks from ad hoc custom synthesis. Ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9) addresses this as a commercially available, multi-vendor intermediate with validated 85% yield Fischer indolization synthesis. • Enables selective C-3 functionalization (Mannich, N-alkylation) without premature deprotection; ethyl ester hydrolyzes to free acid in 60 min (2N NaOH/EtOH reflux) for final coupling. • 7-Cl substitution enhances target binding in HCV NS3 protease and Mcl-1 inhibitor scaffolds vs. unsubstituted analogs. • Calculated LogP 3.8 provides a reference lipophilicity benchmark for halogen SAR (F, Br, I) and regioisomeric comparisons (4-,5-,6-Cl). • Multi-vendor availability with ≥97% purity ensures supply continuity for med chem and agrochemical discovery programs.

Molecular Formula C11H10ClNO2
Molecular Weight 223.66
CAS No. 43142-64-9
Cat. No. B2434208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-chloro-1H-indole-2-carboxylate
CAS43142-64-9
Molecular FormulaC11H10ClNO2
Molecular Weight223.66
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl
InChIInChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
InChIKeyHPDPSWAIDXFYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9) Procurement Specifications: Molecular Identity and Core Physicochemical Profile


Ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9) is a halogenated indole-2-carboxylate ester with molecular formula C₁₁H₁₀ClNO₂ and molecular weight 223.66 g/mol . The compound features a chloro substituent at the 7-position of the indole ring and an ethyl ester moiety at the 2-position. Its predicted physicochemical properties include a melting point of 105 °C, boiling point of 375.0±22.0 °C, density of 1.329±0.06 g/cm³, and calculated LogP of approximately 3.8 [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98%, typically priced between $27–$102 for 1–5 g quantities depending on supplier and grade [2].

7-Chloro Indole Platform

Defined regiochemical entry point for electrophilic substitution at C-3; supports synthesis of protease inhibitor scaffolds.

Position-specific substitution alters ring electronics vs. 5-/6-chloro isomers.

Protected Carboxylic Acid

Ethyl ester enables selective C-3 modification without premature deprotection; controlled hydrolysis reported for final coupling.

Reported fit for multi-step medicinal chemistry sequences.

Synthetic Accessibility

Patent-documented Fischer indolization with defined process parameters provides a reproducible procurement pathway.

Yield benchmark supports supply reliability assessment.

Why Ethyl 7-chloro-1H-indole-2-carboxylate Cannot Be Substituted with In-Class Indole-2-carboxylate Analogs


Ethyl 7-chloro-1H-indole-2-carboxylate occupies a distinct position within the indole-2-carboxylate family that precludes casual substitution with closely related analogs. The 7-chloro substitution pattern alters the electronic density of the indole ring, affecting both the reactivity of the C-3 position for electrophilic substitution and the overall lipophilicity profile [1]. The ethyl ester group (vs. methyl ester or free carboxylic acid) directly impacts solubility, metabolic stability, and serves as a protecting group during multi-step synthetic sequences where the carboxylic acid functionality must be preserved . When this compound is employed as an intermediate in patent-protected synthetic routes to protease inhibitors, substitution with the 7-unsubstituted, 6-chloro, 5-chloro, or methyl ester analogs will yield different downstream products with divergent pharmacological properties [2][3]. The following quantitative evidence dimensions establish precisely where this compound provides measurable differentiation.

Position Specificity

6-chloro, 5-chloro, or unsubstituted indole analogs may yield different downstream products; regioisomeric purity should be reviewed for target synthesis.

Ester Selectivity

Methyl ester analog exhibits faster hydrolysis kinetics under alkaline conditions, which may alter protection/deprotection timing in multi-step sequences.

Chloro-Specific Reactivity

7-Bromo or 7-nitro analogs may shift electronic profiles and require distinct synthetic conditions; direct substitution may introduce unexpected reactivity.

Quantitative Differential Evidence for Ethyl 7-chloro-1H-indole-2-carboxylate (CAS 43142-64-9) vs. Key Comparators


Ethyl Ester as Protected Carboxylic Acid: Differentiated Reactivity vs. Free Acid and Methyl Ester in Protease Inhibitor Synthesis

Ethyl 7-chloro-1H-indole-2-carboxylate serves as a protected form of 7-chloro-1H-indole-2-carboxylic acid, enabling selective downstream modifications without premature deprotection . Quantitative hydrolysis conditions: 3.40 g (15.2 mmol) of ethyl 7-chloro-2-indolecarboxylate in 100 mL of 2N NaOH and 100 mL ethanol under reflux for 1 hour yields the free carboxylic acid quantitatively . In contrast, the methyl ester analog (CAS 940960-50-9) undergoes faster hydrolysis (approximately 30-45 min under identical conditions) due to reduced steric hindrance, which may be disadvantageous when controlled, stepwise deprotection is required . The ethyl ester group provides an optimal balance of stability during multi-step sequences while enabling clean conversion to the carboxylic acid for final coupling steps in protease inhibitor synthesis [1].

Hydrolysis Kinetics
Method context
Ethyl ester: 60 min complete deprotection Methyl ester: ~30-45 min under identical conditions
Supports controlled deprotection timing in protease inhibitor synthesis.
2N NaOH/EtOH reflux; data to verify at target scale.
Protease inhibitor synthesis Pharmaceutical intermediate Ester protecting group

Lipophilicity Differentiation: Calculated LogP of 3.8 Enables Distinct ADME Profile vs. Polar Analogs

Ethyl 7-chloro-1H-indole-2-carboxylate exhibits a calculated octanol-water partition coefficient (LogP) of 3.8 [1]. This value is substantially higher than the free carboxylic acid analog (7-chloro-1H-indole-2-carboxylic acid, CAS 28899-75-4, calculated LogP approximately 2.3), the 7-amino analog (ethyl 7-amino-1H-indole-2-carboxylate, LogP approximately 2.1), and the 7-nitro analog (ethyl 7-nitroindole-2-carboxylate, LogP approximately 2.5) [2]. The increased lipophilicity of the 7-chloro ethyl ester enhances predicted membrane permeability (Caco-2 permeability estimated at >10 × 10⁻⁶ cm/s) while maintaining sufficient aqueous solubility for handling, positioning it between overly polar and excessively lipophilic indole derivatives [3].

Lipophilicity Benchmark
Class-level inference
Target LogP: 3.8 Free acid: ~2.3 | 7-Amino analog: ~2.1 | 7-Nitro analog: ~2.5
Reported LogP may support permeability ranking in ADME assay design.
Calculated values; experimental confirmation not provided.
ADME prediction Lipophilicity Drug design

Patent-Documented Synthetic Yield: 85% Fischer Indolization with Defined Process Parameters

A patent-documented synthesis (CN104402795, China Agricultural University) reports an 85% yield for ethyl 7-chloro-1H-indole-2-carboxylate via Fischer indolization using polyphosphoric acid (500 g) and phosphoric acid (250 g) at 90-100 °C over 1.33 hours [1]. In contrast, the corresponding Fischer indolization to produce the 6-chloro isomer yields 72-78% under identical conditions, while the 5,7-dichloro analog requires ZnCl₂/AcOH conditions and achieves only 31% yield [2]. This 85% yield benchmark establishes a reproducible, scalable synthetic route that distinguishes this compound from regioisomeric and polyhalogenated alternatives in terms of synthetic accessibility.

Synthetic Yield
Method context
85% yield (Fischer indolization) 6-Chloro isomer: 72-78% | 5,7-Dichloro analog: 31%
Ranked highest yield among tested regioisomers under patent conditions.
Polyphosphoric acid method; review process scalability.
Fischer indole synthesis Process chemistry Synthetic yield

Regioselectivity in Fischer Indolization: Ortho-C6 Cyclization Favors 7-Chloro Isomer Formation Over 5-Chloro

In the Fischer indolization of ethyl pyruvate 2-(2-chlorophenyl)methylhydrazone with HCl/EtOH, the reaction proceeds via an ortho-C6 cyclization mechanism that generates a mixture of six 1-methylindoles [1]. The 7-chloro isomer (ethyl 7-chloro-1-methylindole-2-carboxylate) constitutes the major product, with the 6-chloro and unsubstituted isomers formed as minor components alongside three dichloro derivatives [1]. The corresponding reaction with 2,6-dichlorophenylhydrazone fails to proceed under HCl/EtOH conditions and requires ZnCl₂/AcOH to yield the 5,7-dichloro product in only 31% yield [2]. This regioselective ortho-C6 cyclization preference establishes the 7-chloro substitution pattern as the kinetically favored product of this widely employed indole synthesis methodology.

Regioselectivity
Class-level inference
Ortho-C6 cyclization: 7-chloro as major product 6-Chloro and unsubstituted indoles as minor components; 5,7-dichloro requires ZnCl₂/AcOH
Supports regiochemical route selection in indole synthesis methodology.
HCl/EtOH Fischer conditions; published mechanistic study context.
Regioselectivity Fischer indolization Isomer distribution

Vendor Purity and Pricing Differentiation: 95-98% Purity Grades with Competitive Procurement Economics

Ethyl 7-chloro-1H-indole-2-carboxylate is commercially available from multiple vendors with defined purity specifications and tiered pricing that enables cost-effective procurement [1]. Current vendor offerings include: AA Blocks ($15.00/1g at 97% purity; $68.00/5g), GlpBio ($27.00/1g at 95% purity; $102.00/5g), and Bidepharm (95% purity with batch-specific NMR/HPLC/GC quality reports) [2][3]. In contrast, the methyl ester analog (CAS 940960-50-9) is less widely stocked with fewer vendors offering analytical quality documentation, while the 7-bromo analog requires custom synthesis with 3-6 week lead times . The compound's availability across multiple vendors with competitive pricing and documented quality control reduces supply chain risk relative to less common indole-2-carboxylate derivatives.

Vendor Availability
Data to verify
≥4 vendors with stock; 95-98% purity Methyl ester: ≤2 vendors | 7-Bromo: custom synthesis
Multi-vendor sourcing may reduce procurement lead time risk.
Vendor catalogs 2024-2026; verify current stock and QC documentation.
Vendor comparison Purity grade Procurement economics

Validated Application Scenarios for Ethyl 7-chloro-1H-indole-2-carboxylate Based on Differential Evidence


Protease Inhibitor Intermediate Synthesis

Ethyl 7-chloro-1H-indole-2-carboxylate is employed as a protected indole-2-carboxylic acid building block in the multi-step synthesis of protease inhibitors [1]. The ethyl ester group enables selective downstream modifications (e.g., C-3 Mannich reactions, N-alkylation) without premature deprotection, followed by controlled hydrolysis (60 min in 2N NaOH/EtOH reflux) to liberate the carboxylic acid for final coupling . The 7-chloro substitution enhances target binding in the final protease inhibitor scaffold relative to unsubstituted analogs, as documented in indole-2-carboxylic acid-based inhibitors of HCV NS3 protease and Mcl-1 [2].

Medicinal Chemistry SAR Exploration of 7-Substituted Indole Series

This compound serves as a key entry point for structure-activity relationship (SAR) studies of 7-substituted indole-2-carboxylate derivatives [1]. With a calculated LogP of 3.8, the 7-chloro ethyl ester provides a reference lipophilicity benchmark for comparative evaluation of halogen-substituted analogs (F, Br, I) and alternative substitution patterns (4-, 5-, 6-chloro) . The compound's commercial availability from multiple vendors with documented purity (95-98%) enables reproducible SAR campaigns without the variability associated with custom-synthesized batches [2].

Synthetic Methodology Development Using Fischer Indolization

The patent-documented 85% yield synthesis of ethyl 7-chloro-1H-indole-2-carboxylate via Fischer indolization provides a validated benchmark for developing new indole-forming methodologies [1]. The documented ortho-C6 regioselectivity of the 2-chlorophenylhydrazone cyclization informs catalyst selection and reaction condition optimization when extending Fischer indolization to other halogenated arylhydrazones . The 1.33-hour reaction time and 85% yield serve as quantitative performance targets for greener or more efficient synthetic protocol development [2].

Agrochemical Intermediate and Plant Growth Regulation Research

7-Chloro-substituted indoles, including derivatives accessible from ethyl 7-chloro-1H-indole-2-carboxylate, have been patented for plant growth regulation applications [1]. The ethyl ester serves as a precursor to 7-chloroindole-based agrochemicals via hydrolysis to the carboxylic acid followed by amide coupling or decarboxylative functionalization. The 7-chloro substitution pattern, distinct from the 6-chloro and 5-chloro isomers, has demonstrated differential activity in plant growth stunting assays as documented in agricultural patent literature .

Application
Selection Property
Validation Focus
Protease inhibitor intermediate synthesis
Ester selectivity and controlled deprotection review
Hydrolysis kinetics and C-3 modification compatibility
7-Substituted indole SAR studies
Lipophilicity benchmark for halogen series
LogP comparison and target-binding assay context
Fischer indolization methodology development
Process yield and regioselectivity benchmark
Reaction condition optimization and isomer distribution
Agrochemical intermediate research
7-Chloro substitution pattern specificity
Isomer-specific assay response and functionalization pathway

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40 linked technical documents
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